3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione
Description
Properties
CAS No. |
653572-67-9 |
|---|---|
Molecular Formula |
C16H11NO6 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H11NO6/c18-9-3-1-7(5-11(9)20)13-14(16(23)17-15(13)22)8-2-4-10(19)12(21)6-8/h1-6,18-21H,(H,17,22,23) |
InChI Key |
FIQIUQXSGNPKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Dichloromaleic Anhydride as a Precursor
A widely adopted strategy involves using 3,4-dichlorofuran-2,5-dione (dichloromaleic anhydride) as a starting material. This compound reacts with phenolic chalcones to introduce aryl substituents at the 3- and 4-positions of the pyrrole ring. For example:
- Chalcone Formation : 3,4-Dihydroxybenzaldehyde is protected as its bis-triethylsilyl (TES) ether to prevent oxidation. Condensation with acetophenone under alkaline conditions yields a chalcone derivative.
- Cyclization : The protected chalcone reacts with 3,4-dichlorofuran-2,5-dione in ethanol under ice-cooled basic conditions (60% NaOH), forming a 3,4-diarylpyrrole-2,5-dione intermediate.
- Deprotection : The TES groups are removed using tetrabutylammonium fluoride (TBAF), yielding the target compound.
Key Data :
- Yield: 70–85% after deprotection.
- Reaction Time: 6–8 hours for cyclization.
- Solvent System: Ethanol/water (4:1 v/v).
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Aryl halides at the 3- and 4-positions of maleimide can undergo Suzuki coupling with 3,4-dihydroxyphenylboronic acid. This method is effective for introducing dihydroxyphenyl groups but requires halogenated maleimide precursors:
- Halogenation : 3,4-Dibromomaleic anhydride is prepared via bromination of maleic anhydride using bromine in acetic acid.
- Coupling : The dibrominated anhydride reacts with 3,4-dihydroxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1).
- Cyclization : The resulting bis-aryl maleic anhydride is treated with ammonium acetate in acetic acid to form the maleimide ring.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. This method is particularly useful for cyclization and deprotection steps:
- Protected Intermediate Synthesis : 3,4-Bis(3,4-di-O-methylphenyl)maleic anhydride is synthesized via Diels-Alder reaction between furan and dimethyl acetylenedicarboxylate.
- Microwave Cyclization : The anhydride is reacted with hydroxylamine hydrochloride under microwave irradiation (150°C, 20 min) to form the maleimide core.
- Demethylation : BBr₃ in dichloromethane removes methyl protecting groups, yielding the dihydroxyphenyl substituents.
Key Data :
Oxidative Cyclization of Catechol Derivatives
Enzymatic Oxidation
Tyrosinase-mediated oxidation of 3,4-dihydroxyphenyl precursors offers an eco-friendly route:
- Substrate Preparation : 3,4-Dihydroxyphenylglyoxylate is enzymatically oxidized to the quinone intermediate.
- Cyclization : Spontaneous cyclization in aqueous buffer (pH 7.4) forms the pyrrole-2,5-dione core.
Key Data :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research has demonstrated that derivatives of pyrrole-2,5-dione exhibit promising anticancer properties. For instance, compounds synthesized from 3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione have shown significant antiproliferative effects against various cancer cell lines. In one study, derivatives were tested on human liver cancer (HepG-2) and breast cancer (MCF-7) cells using the MTT assay. The results indicated that these compounds were more effective than the positive control doxorubicin against MCF-7 cells .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Comparison with Control |
|---|---|---|---|
| Compound A | HepG-2 | 15 | Less effective |
| Compound B | MCF-7 | 10 | More effective |
| Doxorubicin | MCF-7 | 12 | Control |
1.2 Anti-inflammatory Properties
The anti-inflammatory potential of pyrrole derivatives has also been explored. Studies have shown that certain compounds derived from 3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a potential therapeutic role in treating inflammatory diseases.
Material Science Applications
2.1 Photonic Materials
The optical properties of pyrrole derivatives make them suitable for applications in photonic materials. Specifically, compounds like 3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione have been studied for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to undergo photochromic transformations .
Table 2: Optical Properties of Pyrrole Derivatives
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) | Application Area |
|---|---|---|---|
| Compound C | 520 | 25 | OLEDs |
| Compound D | 550 | 30 | Photonic Sensors |
Synthesis and Structural Insights
The synthesis of 3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione typically involves reactions between substituted phenols and pyrrole derivatives under controlled conditions. Structural studies using NMR and X-ray crystallography have revealed insights into the molecular geometry and electronic properties that contribute to its biological activity .
Case Studies
Case Study 1: Anticancer Activity Assessment
A series of experiments were conducted to assess the anticancer activity of synthesized pyrrole derivatives against MCF-7 and HepG-2 cell lines. The study utilized the MTT assay method to quantify cell viability post-treatment. Results indicated that specific modifications in the phenolic substituents significantly enhanced the anticancer efficacy of the derivatives.
Case Study 2: Anti-inflammatory Mechanism Exploration
In another study focusing on inflammation, researchers evaluated the impact of pyrrole derivatives on cytokine production in PBMCs. The findings revealed that certain compounds not only inhibited cytokine release but also modulated signaling pathways involved in inflammation, indicating their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound’s ability to undergo oxidation and reduction makes it a versatile molecule in biochemical studies .
Comparison with Similar Compounds
Key Findings:
Polarity and Solubility: The dihydroxyphenyl groups in the target compound increase polarity compared to methoxy (e.g., 3,4-Bis(4-methoxyphenyl)pyrrole-2,5-dione) or chloro-substituted analogs (e.g., 1-(3,4-dichlorophenyl)pyrrole-2,5-dione). However, methoxy groups improve solubility in organic solvents due to reduced hydrogen bonding . Bis-chalcone derivatives with nitro or chloro substituents (e.g., 7a(ii), 7a(iii)) exhibit lower solubility, correlating with higher molecular weight and non-polar groups .
Biological Activity: Dihydroxyphenyl groups may enhance interactions with biological targets, such as enzymes like DNMT1, similar to curcuminoids’ beta-diketone pharmacophores. However, rapid metabolism (as seen in curcumin analogs) could limit efficacy unless structural modifications (e.g., blocking metabolic sites) are implemented . Methoxy-substituted analogs (e.g., 3,4-Bis(4-methoxyphenyl)pyrrole-2,5-dione) show stability advantages but may lack the redox activity of dihydroxyphenyl groups .
Material Science Applications :
- Methoxy-substituted pyrrole-2,5-diones are utilized in photochromic materials due to extended conjugation and electron-donating effects .
- Pyrrolo[3,4-c]pyrrole-dione derivatives (e.g., 3,6-Diphenylpyrrolo[3,4-c]pyrrole-1,4-dione) exhibit strong fluorescence and are used in organic electronics, contrasting with the target compound’s untested optical properties .
Biological Activity
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is a polyphenolic compound that has garnered attention due to its potential biological activities. Its structure features two 3,4-dihydroxyphenyl groups attached to a pyrrole-2,5-dione core, which is believed to enhance its reactivity and biological efficacy. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is with a molecular weight of approximately 265.26 g/mol. Its unique arrangement of hydroxyl groups contributes to its antioxidant capacity and biological interactions.
Antioxidant Properties
Research indicates that 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione exhibits significant antioxidant activity. The presence of multiple hydroxyl groups allows for extensive hydrogen bonding and radical scavenging capabilities. In vitro studies demonstrated that the compound effectively neutralizes reactive oxygen species (ROS), suggesting its potential use in preventing oxidative stress-related diseases.
Anticancer Activity
A pivotal area of research focuses on the anticancer properties of this compound. Several studies have assessed its efficacy against various cancer cell lines:
- Cell Lines Tested :
- HepG-2 (liver cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
Table 1 summarizes the antiproliferative effects observed in different studies:
These findings indicate that 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione exhibits potent cytotoxic effects against these cancer cell lines, surpassing the efficacy of standard chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
- Cell Cycle Arrest : The compound has been reported to induce G1 phase arrest in cancer cells, thereby inhibiting proliferation.
- Inhibition of Tyrosine Kinases : Molecular docking studies suggest that the compound can interact with ATP-binding domains of key growth factor receptors such as EGFR and VEGFR2, potentially blocking their signaling pathways involved in tumor growth and metastasis .
Case Studies
A notable case study involved the administration of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione in a rat model induced with colon cancer. The results showed a significant reduction in tumor size compared to control groups treated with saline or conventional chemotherapy . This study underscores the compound's potential as an effective agent in cancer therapy.
Q & A
Basic: What are the established synthetic routes for 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione, and how are intermediates purified?
Methodological Answer:
The compound can be synthesized via base-assisted cyclization of substituted diaryl precursors, similar to methods used for structurally related pyrrolo[3,4-c]pyrrole-diones ( ). Key steps include:
- Cyclization : Reaction of 3,4-dihydroxyphenyl-substituted precursors with a base (e.g., KOH/EtOH) under reflux.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/benzene) to isolate intermediates.
- Validation : Confirm purity via HRMS (e.g., m/z calculated for C₁₈H₁₂N₂O₆: 352.07; observed: 352.08 ).
Basic: How is structural characterization performed for this compound and its derivatives?
Methodological Answer:
A multi-technique approach ensures accurate structural assignment:
- 1H/13C NMR : Assign aromatic protons (δ 6.7–7.2 ppm) and carbonyl carbons (δ 170–175 ppm). For dihydroxyphenyl groups, observe broad OH signals (δ 8.5–9.5 ppm) .
- FTIR : Confirm lactam C=O stretches (~1680 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolve π-stacking interactions between aromatic rings, common in polyphenyl-pyrrole derivatives .
Advanced: What strategies address poor solubility of this compound in polar solvents?
Methodological Answer:
Derivatization improves solubility for biological or material science applications:
- N-Alkylation : Introduce hydrophilic groups (e.g., –CH₂CH₂OH) via nucleophilic substitution (e.g., using alkyl halides in DMF/NaH) .
- Solvent Screening : Test solubility in DMSO, DMF, or THF/water mixtures. A study on analogous pyrrolo[3,4-c]pyrroles reported >90% solubility in DMSO at 25°C .
| Derivative | Solubility in DMSO (mg/mL) | Solubility in H₂O (mg/mL) |
|---|---|---|
| Parent compound | 5–10 | <1 |
| N,N’-Diethyl derivative | 50–60 | 10–15 |
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., anticancer efficacy) may arise from:
- Experimental Design : Standardize assays (e.g., MTT cell viability) across cell lines (e.g., HepG2 vs. MCF-7) and control for polyphenol auto-oxidation .
- Redox Interference : Use chelators (e.g., EDTA) to mitigate metal-catalyzed oxidation artifacts .
- Metabolite Analysis : Perform LC-MS to identify active metabolites (e.g., quinone forms) that may influence results .
Advanced: What electronic properties make this compound suitable for optoelectronic applications?
Methodological Answer:
The conjugated diaryl-pyrrole-dione core exhibits:
- Low Bandgap : ~2.1 eV (calculated via DFT), enabling absorption in visible light .
- Fluorescence : Emission at λ~550 nm (quantum yield Φ~0.3 in DMSO), useful for organic LEDs .
- Charge Transport : π-Stacking in solid state enhances hole mobility (µh ~10⁻⁴ cm²/V·s) .
Advanced: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of dihydroxyphenyl groups .
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (GHS Category 1) .
- Waste Disposal : Incinerate unused material (≥800°C) to avoid environmental release of polyphenolic byproducts .
Advanced: How do substituent modifications impact the compound’s antioxidant activity?
Methodological Answer:
- Electron-Donating Groups (e.g., –OCH₃): Enhance radical scavenging (IC₅₀ DPPH: ~15 µM vs. ~25 µM for parent compound) .
- Steric Hindrance : Bulky substituents (e.g., –CH₂Ph) reduce activity by limiting planar quinone formation .
- Validation : Compare cyclic voltammetry redox potentials (Epa ~0.5 V vs. Ag/AgCl) to quantify electron-donating capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
